2-Bromo-3-fluoroaniline hydrochloride

Vue d'ensemble

Description

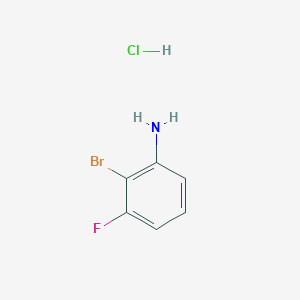

2-Bromo-3-fluoroaniline hydrochloride is a halogenated aromatic amine salt with the molecular formula C₆H₅BrClFN (molecular weight ≈ 228.46 g/mol). This compound features a bromine atom at the ortho position (C2), a fluorine atom at the meta position (C3), and a hydrochloride salt functional group. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoroaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the bromination of 3-fluoroaniline using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom directs the incoming electrophile to the ortho and para positions relative to itself.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Electrophilic Aromatic Substitution: Sulfuric acid and nitric acid for nitration.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products Formed:

Nucleophilic Substitution: 2-Fluoro-3-methoxyaniline.

Electrophilic Aromatic Substitution: 2-Bromo-3-fluoro-4-nitroaniline.

Reduction: 2-Bromo-3-fluoroaniline.

Applications De Recherche Scientifique

Pharmaceutical Intermediate

2-Bromo-3-fluoroaniline hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its halogenated structure allows for various chemical modifications, making it valuable in developing drugs targeting specific biological pathways.

- Anticancer Agents : Research indicates that derivatives of 2-bromo-3-fluoroaniline are being explored for their potential as anticancer agents. These compounds often act as enzyme inducers that can trigger apoptosis in cancer cells .

- Pain Management : The compound has been studied for its effects on P2X3 receptors, which are implicated in pain sensation. Modifications of the aniline moiety, including halogen substitutions, have shown promise in enhancing antagonistic activities against these receptors, potentially leading to new pain management therapies .

Synthesis of Bioactive Molecules

The versatility of this compound extends to its use in synthesizing various bioactive molecules:

- HIV Research : In the development of small molecules targeting HIV, 2-bromo-3-fluoroaniline derivatives have been utilized to create compounds that bind effectively to viral RNA structures, demonstrating the compound's utility in antiviral drug development .

- Fluorescent Probes : The compound's unique electronic properties allow it to be used in synthesizing fluorescent probes for biological imaging, aiding in cellular and molecular biology research .

Industrial Applications

In addition to its pharmaceutical significance, this compound finds applications in industrial settings:

- Dyes and Pigments : The compound is used as a precursor for synthesizing azo dyes and pigments due to its ability to undergo diazotization reactions, which are essential for dye formation .

- Agricultural Chemicals : Its derivatives are being investigated for use in agrochemicals, including herbicides and fungicides, owing to their biological activity against pests and diseases .

Table 1: Key Research Findings on this compound

Mécanisme D'action

The mechanism of action of 2-Bromo-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The presence of both bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

The compound’s properties are heavily influenced by the positions of halogens and other substituents. Below is a comparative analysis with closely related derivatives:

Key Observations :

- Electronic Effects : The fluorine atom in this compound is electron-withdrawing, enhancing the acidity of the amine group compared to methoxy-substituted analogs (e.g., 2-bromo-3-methoxyaniline hydrochloride) .

- Reactivity : The ortho-bromine in the target compound may facilitate nucleophilic aromatic substitution reactions, whereas meta-substituted halogens (e.g., 3-bromo-5-chloro-2-fluoroaniline) alter regioselectivity in cross-coupling reactions .

- Solubility : The hydrochloride salt form improves water solubility relative to free-base analogs, critical for pharmaceutical formulations .

Activité Biologique

2-Bromo-3-fluoroaniline hydrochloride is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the aniline ring. The general formula can be represented as:

This molecular structure influences its solubility, stability, and interaction with biological targets.

1. Antinociceptive Effects

Recent studies have highlighted the potential of 2-bromo-3-fluoroaniline derivatives in pain management. For instance, compounds with similar substitutions have been investigated for their antagonistic effects on P2X3 receptors, which are implicated in pain sensation. A study demonstrated that certain halogenated anilines exhibit significant anti-nociceptive properties in animal models, suggesting a promising avenue for developing analgesics targeting neuropathic pain .

2. Inhibition of Enzymatic Activity

Research indicates that halogenated anilines can inhibit specific enzymes involved in neurotransmitter synthesis. For example, compounds derived from 2-bromo-3-fluoroaniline have shown inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), which may reduce epinephrine production. This property is particularly relevant in conditions characterized by excessive catecholamine levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its molecular structure. Variations in the halogen substituents can lead to different pharmacological profiles:

| Compound | Substituent | IC50 (nM) | Selectivity |

|---|---|---|---|

| KCB-77033 | CH₃, F | 1030 ± 73 | High |

| 10a | CH₃, H | 4910 ± 821 | Moderate |

| 11a | CF₃, F | 1020 ± 111 | Very High |

This table summarizes the inhibitory concentrations (IC50) of various derivatives against P2X3 receptors, highlighting that the presence of bromine and fluorine enhances selectivity and potency .

Case Study: Antinociceptive Activity

In a study involving male Sprague-Dawley rats subjected to nerve ligation, a derivative of 2-bromo-3-fluoroaniline demonstrated significant increases in mechanical withdrawal thresholds, indicating effective pain relief. The compound was administered intravenously and showed a dose-dependent response, underscoring its potential as an analgesic agent .

Case Study: Enzyme Inhibition

Another investigation focused on the enzymatic inhibition properties of halogenated anilines derived from 2-bromo-3-fluoroaniline. The results indicated that these compounds effectively reduced PNMT activity in vitro, suggesting therapeutic implications for conditions associated with elevated epinephrine levels .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-3-fluoroaniline hydrochloride, and how can reaction yields be optimized?

- Answer: Synthesis typically involves bromination of 3-fluoroaniline derivatives under controlled conditions. For example, electrophilic substitution using brominating agents (e.g., NBS or Br₂) in acidic media can introduce the bromine atom at the ortho position relative to the amine group. Post-synthesis, hydrochlorination with HCl yields the hydrochloride salt. Yield optimization requires careful temperature control (e.g., 0–5°C to minimize decomposition) and stoichiometric balancing of reagents. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (to confirm aromatic proton environments), ¹³C NMR (for carbon backbone verification), and ¹⁹F NMR (to validate fluorine substitution) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% as per analytical standards) using reverse-phase columns and UV detection .

- Mass Spectrometry (MS): ESI-MS or EI-MS to confirm molecular weight (190.01 g/mol for the free base) .

Q. How should this compound be stored to ensure long-term stability in a research setting?

- Answer: Store as a crystalline solid in airtight, light-protected containers at -20°C. Stability data from analogous aryl halides suggest ≥5-year integrity under these conditions. Avoid exposure to moisture to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. What are the key considerations when using this compound as a precursor in cross-coupling reactions such as Suzuki-Miyaura?

- Answer:

- Boronic Acid Compatibility: The bromine atom serves as a coupling site; pairing with aryl/heteroaryl boronic acids (e.g., 4-bromo-3-fluorophenylboronic acid) requires Pd-based catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Competing Reactivity: The amine group may require protection (e.g., Boc or acetyl) to prevent undesired side reactions. Deprotection post-coupling can regenerate the free aniline .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across different studies?

- Answer:

- Reproducibility Checks: Replicate synthesis and characterization under standardized conditions (e.g., solvent systems, heating rates for melting point determination).

- Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., 3-bromo-5-chloro-2-fluoroaniline hydrochloride, mp 249–254°C) to identify outliers caused by impurities or polymorphic forms .

Q. What strategies can be employed to mitigate competing side reactions when functionalizing this compound in multi-step syntheses?

- Answer:

- Protective Groups: Temporarily block the amine group using tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) groups during halogenation or coupling steps .

- Selective Solubility: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates and reduce aggregation-driven side reactions.

- Kinetic Control: Optimize reaction time and temperature to favor desired pathways (e.g., shorter reaction times to minimize dehalogenation) .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound in the literature?

- Answer:

- Contextual Factors: Variations in solvent (CDCl₃ vs. DMSO-d₆), concentration, or instrument calibration can shift peak positions. Compare data acquired under identical conditions.

- Computational Validation: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and validate experimental observations .

Q. What experimental controls are critical when studying the reactivity of this compound under acidic or basic conditions?

- Answer:

- pH Monitoring: Maintain precise pH control (e.g., buffers) to prevent unintended dehydrohalogenation or amine protonation/deprotonation.

- Blank Reactions: Run parallel experiments without the compound to identify background interference .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrochloride dissolution .

Propriétés

IUPAC Name |

2-bromo-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUALIMGHQZQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600728 | |

| Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118313-87-4 | |

| Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.